Cas no 107-80-2 (1,3-Dibromobutane)

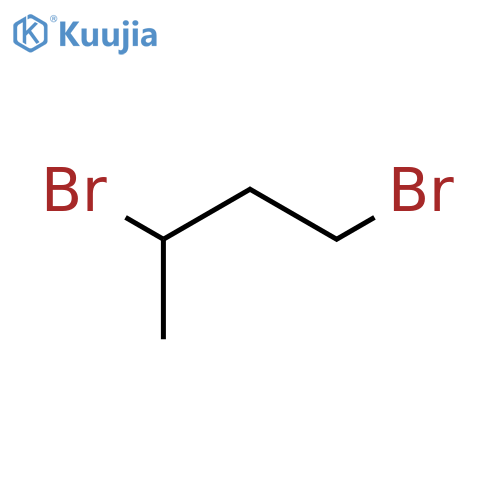

1,3-Dibromobutane structure

商品名:1,3-Dibromobutane

1,3-Dibromobutane 化学的及び物理的性質

名前と識別子

-

- 1,3-Dibromobutane

- 1,3-Butylene bromide

- 1.3-Dibromobutane

- 1,3-Dibrom-butan

- 1,3-dibromo-1-methylpropane

- Butane,1,3-dibromo

- (?à)-1,3-Dibromobutane

- 1,3-Dibrombutan

- 1,3-dibromo-butan

- butane,1,3-dibromo-

- 1,3-DIBROMOBUTANE, 98+%

- 1,3-Dibromobutane, 97+%

- Butane, 1,3-dibromo-

- 1,3 dibromobutane

- 1,3-Butylenebromide

- XZNGUVQDFJHPLU-UHFFFAOYSA-N

- 1,3-dibromo-butane

- 1,3-dibromo butane

- PubChem3866

- 1,3-bis(bromanyl)butane

- Jsp000690

- BR1240

- RP269

- NE10009

- AS03525

- I819

- BC002647

- D0175

- A801757

- SCHEMBL1137164

- 1,3-Dibromobutane, 97%

- MFCD00000152

- FT-0606629

- J-802012

- 107-80-2

- E76659

- NS00041138

- EINECS 203-520-8

- EN300-96351

- AS-56895

- AKOS015915033

- DTXSID30870455

- 1 pound not3-Dibromobutane

- J-503886

- CS-0186296

- DTXCID50818177

- 1,3Butylenebromide

- Butane, 1,3dibromo

- DB-040783

-

- MDL: MFCD00000152

- インチ: 1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3

- InChIKey: XZNGUVQDFJHPLU-UHFFFAOYSA-N

- ほほえんだ: BrC(C)CCBr

- BRN: 1731231

計算された属性

- せいみつぶんしりょう: 213.89900

- どういたいしつりょう: 213.899

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 28.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: 無色透明液体。

- 密度みつど: 1.8 g/mL at 25 °C(lit.)

- ゆうかいてん: -25.98°C (estimate)

- ふってん: 175 °C(lit.)

- フラッシュポイント: 173-176°C

- 屈折率: n20/D 1.5080(lit.)

- すいようせい: 不溶性

- PSA: 0.00000

- LogP: 2.55480

- かんど: 空気に敏感である

- FEMA: 2583

- ようかいせい: 未確定

1,3-Dibromobutane セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P305 + P351 + P338

- 危険物輸送番号:2810

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

-

危険物標識:

- 包装グループ:III

- リスク用語:R36/38

- 包装等級:III

- 包装カテゴリ:III

- セキュリティ用語:6.1(b)

- 危険レベル:6.1(b)

- 危険レベル:6.1(b)

- ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。

- TSCA:Yes

1,3-Dibromobutane 税関データ

- 税関コード:29033036

- 税関データ:

中国税関コード:

29033036

1,3-Dibromobutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256966-500g |

1,3-Dibromobutane |

107-80-2 | 98% | 500g |

¥4440.00 | 2024-08-09 | |

| Enamine | EN300-96351-10g |

1,3-dibromobutane |

107-80-2 | 95% | 10g |

$27.0 | 2023-09-01 | |

| Enamine | EN300-96351-1.0g |

1,3-dibromobutane |

107-80-2 | 95% | 1.0g |

$24.0 | 2024-05-21 | |

| Enamine | EN300-96351-100.0g |

1,3-dibromobutane |

107-80-2 | 95% | 100.0g |

$66.0 | 2024-05-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QI047-100g |

1,3-Dibromobutane |

107-80-2 | 98.0%(GC) | 100g |

¥866.0 | 2022-06-10 | |

| Enamine | EN300-96351-0.5g |

1,3-dibromobutane |

107-80-2 | 95% | 0.5g |

$19.0 | 2024-05-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 156574-25G |

1,3-Dibromobutane |

107-80-2 | 97% | 25G |

321.69 | 2021-05-17 | |

| eNovation Chemicals LLC | D523760-100g |

1,3-Dibromobutane |

107-80-2 | 95% | 100g |

$280 | 2024-06-05 | |

| Enamine | EN300-96351-5.0g |

1,3-dibromobutane |

107-80-2 | 95% | 5.0g |

$26.0 | 2024-05-21 | |

| abcr | AB133347-25 g |

1,3-Dibromobutane, 98%; . |

107-80-2 | 98% | 25g |

€43.60 | 2023-06-24 |

1,3-Dibromobutane サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:107-80-2)1,3-二溴丁烷

注文番号:LE2473735

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:40

価格 ($):discuss personally

1,3-Dibromobutane 関連文献

-

Carlos Díez-Poza,Lucía álvarez-Miguel,Marta E. G. Mosquera,Christopher J. Whiteoak Org. Biomol. Chem. 2023 21 3733

-

Veera Prasad Kasagani,Siva Hariprasad Kurma,China Raju Bhimapaka Org. Biomol. Chem. 2019 17 6645

-

3. Liquid-phase bromination of bromobutane: variation of the ratio of 1,2- to 1,3-dibromobutanes producedKeith Ody,Antony Nechvatal,John M. Tedder J. Chem. Soc. Perkin Trans. 2 1976 521

-

Michael P. Hanrahan,Amrit Venkatesh,Scott L. Carnahan,Julie L. Calahan,Joseph W. Lubach,Eric J. Munson,Aaron J. Rossini Phys. Chem. Chem. Phys. 2017 19 28153

-

Guido D. Frey,Maoying Song,Jean-Baptiste Bourg,Bruno Donnadieu,Michele Soleilhavoup,Guy Bertrand Chem. Commun. 2008 4711

107-80-2 (1,3-Dibromobutane) 関連製品

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 157047-98-8(Benzomalvin C)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:107-80-2)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:107-80-2)1,3-Dibromobutane

清らかである:99%

はかる:200KG

価格 ($):問い合わせ